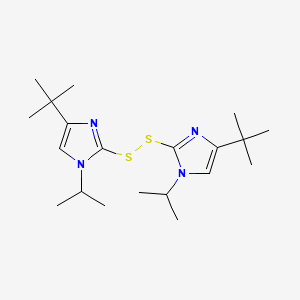
2,2'-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) is a chemical compound with the molecular formula C20H34N4S2 and a molecular weight of 394.64 g/mol . It is known for its unique structure, which includes two imidazole rings connected by a disulfide bond. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) typically involves the reaction of 4-tert-butyl-1-isopropylimidazole with sulfur or sulfur-containing reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the formation of the disulfide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The imidazole rings can undergo substitution reactions with electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and electrophiles like alkyl halides for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Industry: It is used in the development of new materials and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) involves its ability to interact with various molecular targets. The disulfide bond can undergo redox reactions, which can modulate the activity of enzymes and other proteins. The imidazole rings can coordinate with metal ions, affecting the function of metalloproteins and enzymes . These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) can be compared with other disulfide-containing imidazole compounds, such as:
2,2’-Dithiobis(4-methyl-1H-imidazole): Similar structure but with a methyl group instead of tert-butyl and isopropyl groups.
2,2’-Dithiobis(4-ethyl-1H-imidazole): Similar structure but with an ethyl group instead of tert-butyl and isopropyl groups.
The uniqueness of 2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) lies in its specific substituents, which can influence its chemical reactivity and interactions with biological targets .
Properties
CAS No. |
61747-35-1 |
|---|---|
Molecular Formula |
C20H34N4S2 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
4-tert-butyl-2-[(4-tert-butyl-1-propan-2-ylimidazol-2-yl)disulfanyl]-1-propan-2-ylimidazole |
InChI |
InChI=1S/C20H34N4S2/c1-13(2)23-11-15(19(5,6)7)21-17(23)25-26-18-22-16(20(8,9)10)12-24(18)14(3)4/h11-14H,1-10H3 |
InChI Key |
UACGDGTZNFKYQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=C1SSC2=NC(=CN2C(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


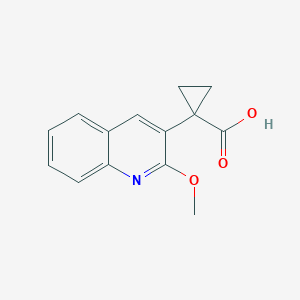
![2-{4-bromo-2-[(butylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B15281120.png)
![3-[(Isopropylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281127.png)

![3',5-Dimethyl-1,2,2',5',6',7'-hexahydro-2,6'-dioxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B15281135.png)

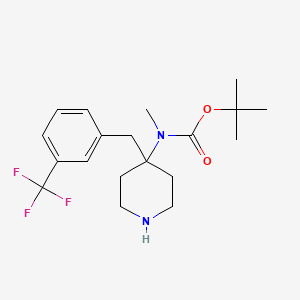
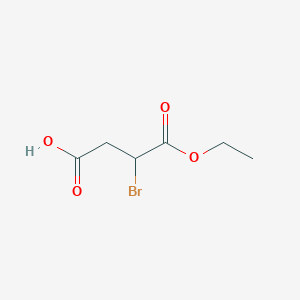
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B15281170.png)
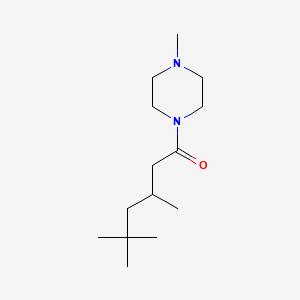

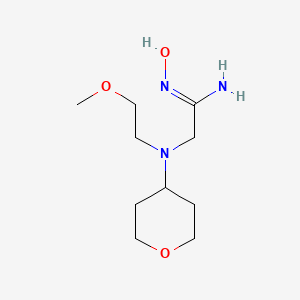
![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B15281212.png)
![1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B15281216.png)
